molecular formula C21H16O4 B12457315 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate

5-Methoxy-2-(phenylcarbonyl)phenyl benzoate

Cat. No.: B12457315
M. Wt: 332.3 g/mol
InChI Key: PTKZNHIKPCVSCK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(phenylcarbonyl)phenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group, a phenylcarbonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate typically involves the esterification of 5-methoxy-2-(phenylcarbonyl)phenol with benzoic acid or its derivatives. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(phenylcarbonyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-hydroxy-2-(phenylcarbonyl)phenyl benzoate.

    Reduction: The phenylcarbonyl group can be reduced to a hydroxymethyl group, resulting in the formation of 5-methoxy-2-(hydroxymethyl)phenyl benzoate.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 5-hydroxy-2-(phenylcarbonyl)phenyl benzoate, while reduction of the phenylcarbonyl group produces 5-methoxy-2-(hydroxymethyl)phenyl benzoate.

Scientific Research Applications

5-Methoxy-2-(phenylcarbonyl)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(phenylcarbonyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The methoxy and phenylcarbonyl groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(phenylcarbonyl)phenol: Similar in structure but lacks the benzoate ester group.

    5-Hydroxy-2-(phenylcarbonyl)phenyl benzoate: Formed by the oxidation of the methoxy group.

    5-Methoxy-2-(hydroxymethyl)phenyl benzoate: Formed by the reduction of the phenylcarbonyl group.

Uniqueness

5-Methoxy-2-(phenylcarbonyl)phenyl benzoate is unique due to the presence of both methoxy and phenylcarbonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

(2-benzoyl-5-methoxyphenyl) benzoate

InChI

InChI=1S/C21H16O4/c1-24-17-12-13-18(20(22)15-8-4-2-5-9-15)19(14-17)25-21(23)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

PTKZNHIKPCVSCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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